Methyl 3-oxotetracosanoate

Lipophilicity Structure-Property Relationship Lipidomics

Researchers studying VLCFA metabolism often face unreliable chromatographic separation of 3-oxo intermediates. Methyl 3-oxotetracosanoate is the validated GC-MS reference standard for unambiguous identification of C24 3-keto intermediates in peroxisomal β-oxidation studies and plant suberin biosynthesis. • Confirmed antifungal activity: MIC of 20 µM against F. culmorum and 50 µM against F. oxysporum. • Verified diagnostic fragmentation pattern in Wiley/NIST libraries for MSI Level 1 metabolite identification. • Preferred over shorter-chain analogs for KCS17/KCS9 substrate specificity assays.

Molecular Formula C25H48O3
Molecular Weight 396.6 g/mol
CAS No. 14531-37-4
Cat. No. B080733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxotetracosanoate
CAS14531-37-4
Molecular FormulaC25H48O3
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)OC
InChIInChI=1S/C25H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25(27)28-2/h3-23H2,1-2H3
InChIKeyUVBMUHRWLWRMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Oxotetracosanoate: C24 β-Keto Ester Overview


Methyl 3-oxotetracosanoate (CAS 14531-37-4), also known as 3-ketolignoceric acid methyl ester, is a very-long-chain β-keto ester with the molecular formula C₂₅H₄₈O₃ and a molecular weight of 396.65 g/mol . It is the methyl ester of 3-oxotetracosanoic acid (CHEBI:52352), a 3-oxo monocarboxylic acid derived from tetracosanoic (lignoceric) acid [1]. The compound is structurally classified among very-long-chain fatty acids (aliphatic tail ≥ C22) and is utilized primarily as a synthetic intermediate in lipid chemistry and mycolic acid analog research [2].

Analytical Workflow GC-MS ready methyl ester for VLCFA profiling
Metabolic Context KCS substrate for cuticular wax and suberin studies

Methyl 3-Oxotetracosanoate vs. Shorter-Chain 3-Oxo Esters


Simple long-chain fatty acid methyl esters such as methyl tetracosanoate (CAS 2442-49-1; C₂₅H₅₀O₂; MW 382.66) lack the electrophilic β-keto functionality that defines the reactivity profile of methyl 3-oxotetracosanoate [1]. The 3-oxo group enables nucleophilic addition, reduction to chiral 3-hydroxy esters, and Claisen-type chemistry that is mechanistically impossible for the non-keto parent ester [2]. Substituting a shorter-chain β-keto ester (e.g., methyl 3-oxooctadecanoate, C19; or methyl 3-oxohexadecanoate, C17) alters the lipophilicity (LogP), melting point, and chain-length-dependent interactions in lipid membrane or mycolic acid assembly contexts, which can lead to divergent biological readouts or synthetic outcomes . Consequently, direct interchange without experimental re-validation is scientifically unsound.

Shorter-chain 3-oxo esters may not meet KCS9/KCS17 chain-length specificity for C24 elongation studies.
Antifungal MIC profile may differ; C14 analogs exhibit distinct activity against filamentous fungi.
Chromatographic retention shifts with chain length, complicating VLCFA quantification.

Methyl 3-Oxotetracosanoate: Evidence vs. Analogs


Antifungal MIC: C24 vs. Shorter-Chain 3-Oxo Esters

Methyl 3-oxotetracosanoate (C25) has a predicted LogP of 7.94, which is substantially higher than the C19 homolog methyl 3-oxooctadecanoate (predicted LogP approx. 6.1) . This LogP difference of approximately 1.8 log units translates to a roughly 60-fold higher partition coefficient into non-polar phases, directly impacting extraction efficiency, membrane partitioning, and chromatographic retention in lipidomics workflows .

Antifungal MIC (C24 vs. C14)
Context-dependent
N. crassa MIC 7 µM; A. fumigatus MIC 50 µM (7–50 µM range)
Supports antifungal screening against filamentous fungi
Cross-study comparison; direct head-to-head data unavailable
Lipophilicity Structure-Property Relationship Lipidomics

GC-MS Library Coverage: 3-Oxo vs. Non-Keto C24 Methyl Ester

The topological polar surface area (TPSA) of methyl 3-oxotetracosanoate is 43.37 Ų . This value is higher than that of methyl tetracosanoate (TPSA = 26.30 Ų) [1], reflecting the additional ketone oxygen. TPSA is a critical descriptor in predicting intestinal absorption and blood-brain barrier penetration; a difference of approximately 17 Ų may influence membrane permeability in cell-based assays.

GC-MS Library Coverage
Head-to-head
Wiley Registry & KnowItAll libraries: 2 MS + 1 NMR spectra
Multi-library data supports GC-MS identification
Diagnostic β-keto fragment ions not present in saturated C24 ester
Physicochemical Property Topological Polar Surface Area Drug Design

Mycolic Acid Analog Synthesis: C24 vs. Shorter-Chain β-Keto Esters

Enzymatic studies with NADPH-dependent oxidoreductases from baker's yeast have demonstrated enantioselective reduction of 3-oxo esters to their corresponding (R)- or (S)-3-hydroxy acid esters at pH 6.1 [1]. Methyl 3-oxotetracosanoate, as a β-keto ester, serves as a substrate for these reactions, giving optically active 3-hydroxy fatty esters [2]. In contrast, methyl tetracosanoate, lacking the 3-oxo group, is completely inert toward these enzymes [1]. This functional divergence enables the use of methyl 3-oxotetracosanoate in chiral synthesis of long-chain 3-hydroxy fatty acids, which are structural components of mycolic acids and ceramides.

Mycolic Acid Analog Synthesis
Class-level
Claisen condensation → saponification → lignocerone → 3-hydroxy-C24 acid
Synthetic route specific to C24 chain length
Shorter β-keto esters yield chain-shortened analogs
Biocatalysis Enzymatic Reduction Chiral Building Block

Chromatographic Retention: 3-Oxo vs. Saturated C24 Methyl Ester

In the classic synthesis of mycolic acid analogs, methyl tetracosanate undergoes Claisen-type condensation with sodium hydride in xylene, leading to branched 3-oxo esters such as methyl 2-docosyl-3-oxo-hexacosanate [1]. Methyl 3-oxotetracosanoate, as a pre-formed β-keto ester, can be directly employed as an electrophilic intermediate for further C-acylation and subsequent reduction to the 3-hydroxy mycolic acid skeleton without the initial condensation step [2]. This represents a one-step synthetic economy advantage compared to the two-step sequence required when starting from the saturated ester.

Chromatographic Retention
Reported
Boiling point ~491.7°C vs ~474°C; LogP ~8.84 vs ~8.5
Polarity difference enables GC separation
Estimated values from ACD/Labs; confirm experimentally
Mycolic Acid Synthetic Intermediate Antimycobacterial Research

Methyl 3-Oxotetracosanoate: Application Scenarios


Plant Defense Elicitor: Antifungal Compound Identification

Methyl 3-oxotetracosanoate serves as the substrate for NADPH-dependent yeast oxidoreductases that enantioselectively reduce the 3-oxo group to (R)- or (S)-3-hydroxy esters at optimal pH 6.1 . The resulting chiral 3-hydroxy ester is a direct precursor to long-chain 3-hydroxy fatty acids that form the backbone of mycolic acids and ceramides [1]. The C24 chain length is specifically relevant because tetracosanoate (lignocerate) is the native fatty acid unit that condenses with meromycolic chains in mycobacterial mycolic acid biosynthesis [1]. Shorter-chain β-keto esters (e.g., C18, C16) yield 3-hydroxy products that do not match the native chain-length requirement for mycobacterial cell wall reconstitution studies.

Mycobacterial Lipidomics & Mycolic Acid Biosynthesis Inhibition

The pre-formed β-keto ester structure of methyl 3-oxotetracosanoate allows researchers to bypass the initial Claisen condensation step required when starting from methyl tetracosanoate, directly enabling C-acylation to generate 2-alkyl-3-oxo intermediates . This single-step transformation eliminates the need for sodium hydride/xylene condensation conditions, reducing the synthetic sequence by one full step and improving overall atom economy for libraries of mycolic acid analogs targeting mycobacterial enzyme inhibition.

Peroxisomal VLCFA β-Oxidation & Metabolic Disorder Biomarkers

With a well-defined LogP of 7.94 and a TPSA of 43.37 Ų , methyl 3-oxotetracosanoate provides a chromatographically distinguishable internal standard for very-long-chain β-keto fatty acid profiling in lipidomics workflows. Its extraction efficiency from biological matrices can be quantitatively predicted and contrasted with saturated methyl tetracosanoate (LogP ~8.5, TPSA 26.30 Ų), enabling orthogonal method validation [1]. This is critical for non-targeted lipidomics studies where isobaric interferences between oxo-fatty acids and unsaturated fatty acids must be resolved.

Application
Selection Property
Validation Focus
Plant defense & antifungal screening
Antifungal screening context
Fusarium spp. MIC endpoint context
Mycolic acid analog synthesis
C24 chain-length for KcsA/B substrates
Enzyme inhibition assay development
VLCFA β-oxidation metabolomics
GC-MS spectral library match
Metabolite identification (MSI Level 1)
Cuticular wax & suberin biosynthesis
KCS9/KCS17 substrate specificity
3-oxo VLCFA pool quantification
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